![molecular formula C24H17N3O3 B2809038 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901020-56-2](/img/structure/B2809038.png)
1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Researchers have synthesized it through an efficient one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. These analogs were screened for preliminary anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, analog 4h demonstrated significant therapeutic efficacy with good toxicity profiles .
Functionalization of Pyrazolylvinyl Ketones
The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions . Such functionalization is valuable in synthetic chemistry and drug discovery.
Antibacterial Properties
Structurally related to quinoline alkaloids, this compound exhibits antibacterial properties. The synthetic route developed for its preparation has been successfully applied to create various C2-substituted quinolines on the quinoline scaffold .
Molecular Modeling Studies
Detailed molecular dynamic simulations have been conducted for compound 4h complexed with the GABA A receptor. These studies revealed favorable thermodynamic behavior and stable interactions, supporting its potential as a neurotherapeutic agent .
Crystal Structure Analysis
The crystal structure of a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, provides insights into the arrangement of pyrazoline and quinoline moieties. Such structural information aids in understanding its properties and potential applications .
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-28-20-10-6-5-9-19(20)27-24-16-11-21-22(30-14-29-21)12-18(16)25-13-17(24)23(26-27)15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXSZILGAJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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